molecular formula C18H17ClN2O2 B2860493 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941956-75-8

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2860493
CAS No.: 941956-75-8
M. Wt: 328.8
InChI Key: PPVUDPJQOUKSIE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative of interest in medicinal and organic chemistry research. This compound features a chloro-substituted phenyl ring and a phenyl group bearing a 2-oxopyrrolidine moiety, a structural motif found in compounds with documented pharmacological profiles . The acetamide backbone and chloro group provide a versatile reactive site for further chemical modifications, making it a valuable synthetic intermediate for constructing more complex molecules . As a building block, it can be utilized in the synthesis of compounds for various scientific investigations, including structure-activity relationship (SAR) studies and the development of potential therapeutic agents . The presence of the 2-oxopyrrolidinyl group is of particular note, as this heterocyclic system is a recognized pharmacophore in neurological active compounds . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)12-17(22)20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVUDPJQOUKSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 4-(2-oxopyrrolidin-1-yl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopyrrolidinyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The oxopyrrolidinyl group is believed to play a crucial role in binding to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of N-substituted 2-arylacetamides. Key structural variations among analogues include:

  • Pyrrolidinone vs. Piperazine/Piperidine Rings: Piperazine derivatives (e.g., compounds in ) exhibit anticonvulsant activity due to enhanced blood-brain barrier penetration . In contrast, pyrrolidinone-containing compounds may favor hydrogen bonding with biological targets, as seen in crystal structures with R22(10) dimer motifs .
  • Oxadiazole/Chalcone Hybrids :
    • Compounds like 8g–8i () incorporate 1,3,4-oxadiazole and chalcone moieties. These hybrids show potent anticancer activity (e.g., 8i: IC50 = 1.2 µM against leukemia cells), attributed to π-π stacking and electron-withdrawing substituents (e.g., 4-chlorophenyl) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP/logD Key Substituents
2-(4-Chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (Target) C₁₈H₁₇ClN₂O₂ 328.8 Not reported Estimated ~3.0* 4-Chlorophenyl, 2-oxopyrrolidin-1-yl
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide () C₃₃H₃₂BrClN₅O₃ 697.0 Not reported Not reported Piperazine, 4-bromophenyl, thiazole
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)acetamide (8i, ) C₂₆H₂₁ClN₄O₅S 537.0 261–262 3.8 (predicted) Oxadiazole, trimethoxyphenyl
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide () C₁₈H₂₁ClN₂O 316.8 Not reported 4.315/4.12 Diethylamino, 4-chlorophenyl

*Estimated using fragment-based methods.

Key Research Findings

Crystallography : The target compound’s structural analogs (e.g., ) exhibit conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing packing and solubility .

Hydrogen Bonding: Pyrrolidinone-containing compounds form intermolecular N–H···O bonds, stabilizing dimers (R22(10) motifs), which may enhance thermal stability .

Biological Activity

2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known by its CAS number 213178-69-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H13ClN2O2. Its structural representation can be summarized as follows:

  • IUPAC Name : 2-(4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide
  • Molecular Weight : 252.7 g/mol
  • Purity : 97% .

The compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with a 4-chlorophenyl substitution exhibited enhanced activity against A549 lung adenocarcinoma cells, reducing cell viability significantly (64% at a concentration of 100 µM) compared to controls .

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)Concentration (µM)
Control100-
Compound A78100
Compound B64100
Compound C61100

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways associated with cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. While some derivatives have shown limited effectiveness against Gram-negative bacteria, they demonstrated promising results against multidrug-resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications in the phenyl ring can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC)
Control-
Compound A>64 µg/mL
Compound B<32 µg/mL
Compound C<16 µg/mL

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cancer cell survival and microbial resistance. Studies suggest that it may inhibit key enzymes or receptors that facilitate tumor growth and bacterial survival.

Case Studies

  • In Vivo Studies : A study involving ovariectomized rats demonstrated that derivatives similar to this compound could prevent bone loss associated with osteoporosis by inhibiting osteoclastogenesis .
  • In Vitro Analysis : Another study reported that compounds structurally related to this acetamide inhibited the formation of mature osteoclasts in vitro, suggesting potential applications in treating osteolytic disorders .

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. Key steps include:

  • Acylation : Reacting 4-chlorophenylacetic acid derivatives with amines or coupling agents (e.g., EDC/HOBt) to form the acetamide backbone.
  • Cyclization : Introducing the pyrrolidinone moiety via nucleophilic substitution or condensation reactions, often using solvents like ethanol or dimethylformamide (DMF) and bases such as triethylamine .
  • Purification : Techniques like column chromatography or recrystallization ensure >95% purity .

Q. Which spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₇ClN₂O₂: [M+H]⁺ calc. 340.0978) .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What are the key structural features influencing its bioactivity?

  • The 4-chlorophenyl group enhances lipophilicity and receptor binding via hydrophobic interactions.
  • The pyrrolidinone ring contributes to conformational rigidity, improving target selectivity .
  • The acetamide linker facilitates hydrogen bonding with enzymatic active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, increasing yields by 15–20% compared to ethanol .
  • Catalysts : Using 4-dimethylaminopyridine (DMAP) in acylation reduces side-product formation .
  • Temperature Control : Maintaining 60–80°C during condensation reactions minimizes thermal degradation .

Q. How should contradictions in spectral data (e.g., NMR peak splitting) be resolved?

  • Dynamic Effects : Variable-temperature NMR (e.g., 25–50°C) can distinguish between rotamers and true impurities .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., differentiating pyrrolidinone NH from aromatic protons .
  • Comparative Analysis : Cross-validate with IR (carbonyl stretch at ~1680 cm⁻¹) and X-ray crystallography .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and test bioactivity .
  • Docking Studies : Molecular modeling against targets like COX-2 or kinase enzymes identifies critical binding interactions .
  • Enzymatic Assays : Measure IC₅₀ values to correlate structural changes with inhibitory potency (e.g., 2.3 μM vs. 8.7 μM for modified analogs) .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min suggests rapid clearance) .
  • Formulation Adjustments : Use liposomal encapsulation to improve bioavailability in rodent models .
  • Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS to identify absorption bottlenecks .

Methodological Considerations

  • Data Reproducibility : Replicate reactions ≥3 times under controlled conditions (e.g., inert atmosphere) to ensure consistency .
  • Advanced Analytics : Combine LC-NMR and HRMS for unambiguous structural confirmation .
  • Biological Validation : Use orthogonal assays (e.g., SPR and cell-based assays) to confirm target engagement .

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